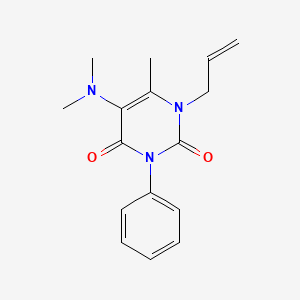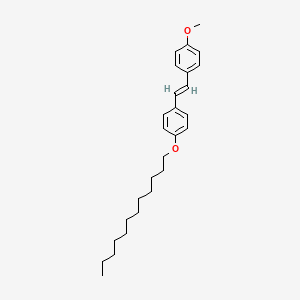
4-Methoxy-4'-dodecoxy-trans-stilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-4’-dodecoxy-trans-stilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,1’-(ethene-1,2-diyl)dibenzene core structure, which exists in both trans and cis forms. This particular compound has a molecular formula of C27H38O2 and a molecular weight of 394.5894 . Stilbenes are known for their valuable properties, including antioxidant, anticancer, anti-diabetic, and anti-hypercholesterolemia activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxy-4’-dodecoxy-trans-stilbene can be synthesized using the Wittig and Horner-Wadsworth-Emmons reactions. These reactions are commonly used for creating double bonds (olefins) in organic compounds. The Wittig reaction involves the formation of a phosphonium ylide, which reacts with an aldehyde or ketone to form the desired stilbene . The Horner-Wadsworth-Emmons reaction uses a phosphonate ester and a base to achieve a similar result .
Industrial Production Methods
While specific industrial production methods for 4-Methoxy-4’-dodecoxy-trans-stilbene are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-4’-dodecoxy-trans-stilbene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups to the stilbene structure, enhancing its biological activity.
Reduction: Reduction reactions can convert the double bond in the stilbene core to a single bond, altering its chemical properties.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, modifying the compound’s reactivity and solubility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated stilbenes, while reduction can produce dihydrostilbenes.
Aplicaciones Científicas De Investigación
4-Methoxy-4’-dodecoxy-trans-stilbene has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of stilbenes.
Biology: The compound’s antioxidant properties make it a candidate for research into cellular protection mechanisms.
Medicine: Its potential anticancer and anti-diabetic activities are of interest for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-4’-dodecoxy-trans-stilbene involves its interaction with various molecular targets and pathways. Stilbenes modulate pathways such as NF-κB, MAPK, and JAK/STAT, reducing the transcription of
Propiedades
Número CAS |
35135-49-0 |
|---|---|
Fórmula molecular |
C27H38O2 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
1-dodecoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C27H38O2/c1-3-4-5-6-7-8-9-10-11-12-23-29-27-21-17-25(18-22-27)14-13-24-15-19-26(28-2)20-16-24/h13-22H,3-12,23H2,1-2H3/b14-13+ |
Clave InChI |
ZTKXXACFPFBWBM-BUHFOSPRSA-N |
SMILES isomérico |
CCCCCCCCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


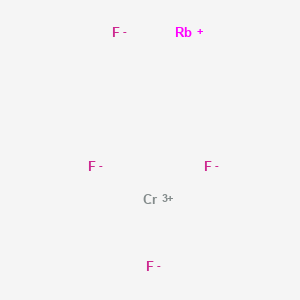
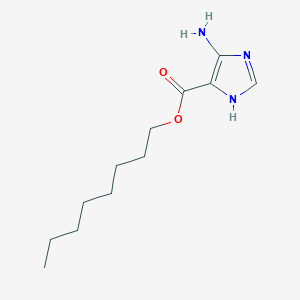
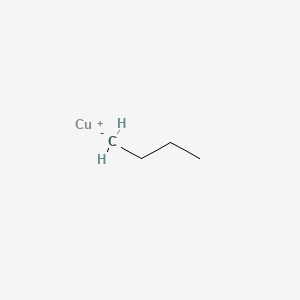
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)

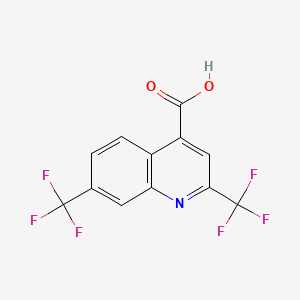
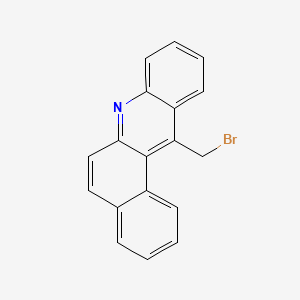
![1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676547.png)
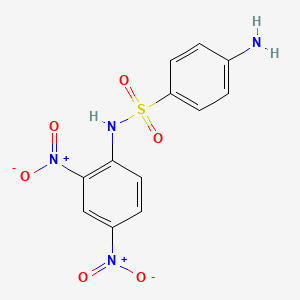
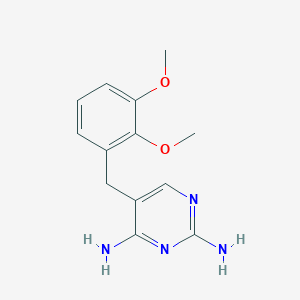
![(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B14676550.png)
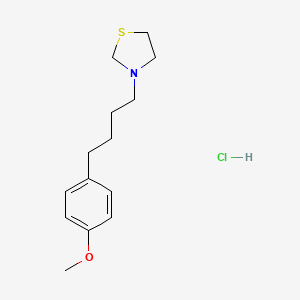
![Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14676562.png)
